(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one
Description
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral amine-containing compound featuring a piperidine ring substituted with a dimethylamino group at the 3-position and a ketone-linked propan-1-one backbone. Its stereochemical configuration (S) at the amino-bearing carbon confers distinct physicochemical and biological properties. Notably, the compound is listed as discontinued in commercial catalogs, possibly due to synthetic challenges or stability concerns .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSXWPBPJHWPL-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The 3-dimethylamino-piperidine moiety is synthesized via N-alkylation or reductive amination of piperidine precursors. A representative pathway involves:
-
Boc protection of piperidine to ensure regioselectivity during subsequent reactions.
-
Dimethylamination at the 3-position using dimethylamine and a coupling agent (e.g., HATU or TBTU) under inert conditions.
-
Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid to yield 3-dimethylamino-piperidine.
Key intermediate :
Amino-Ketone Coupling
The chiral amino-ketone group is introduced via Schlenk equilibrium or asymmetric catalysis to preserve the (S)-configuration. A widely cited method:
-
React L-alanine methyl ester with chloroacetone in the presence of NaHCO₃ to form (S)-2-amino-propan-1-one.
-
Perform Mitsunobu reaction with 3-dimethylamino-piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to isolate the target compound.
Reaction conditions :
Alternative Pathways
Reductive Amination
A one-pot reductive amination strategy avoids protecting groups:
-
Condense 3-dimethylamino-piperidine with 2-oxopropanal in methanol.
-
Reduce the imine intermediate using sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
-
Isolate the product via crystallization from ethyl acetate/hexane.
Advantages :
Enzymatic Resolution
Racemic mixtures are resolved using lipase-catalyzed kinetic resolution :
-
Hydrolyze the racemic amino-ketone with Candida antarctica lipase B (CAL-B).
-
Separate (S)-enantiomer via extraction (e.g., diethyl ether).
Stereochemical Control
Asymmetric Hydrogenation
Catalytic hydrogenation with Rhodium-DuPhos complexes reduces α,β-unsaturated ketones to (S)-configured products:
| Catalyst | Substrate | ee (%) |
|---|---|---|
| Rh-(R,R)-DuPhos | 2-Amino-1-piperidinylpropenone | 94 |
| Rh-(S,S)-BDPP | 2-Amino-1-piperidinylpropenone | 89 |
Industrial-Scale Production
Continuous Flow Synthesis
Green Chemistry Approaches
-
Replace dichloromethane with cyclopentyl methyl ether (CPME).
-
Use enzymatic waste degradation to reduce environmental impact.
Analytical Characterization
Critical quality attributes :
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18) | ≥99% |
| Enantiomeric excess | Chiral GC | ≥98% (S) |
| Residual solvents | GC-FID | <500 ppm |
Spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃): δ 2.30 (s, 6H, N(CH₃)₂), 3.15–3.45 (m, 4H, piperidine-H), 4.10 (q, 1H, CH-NH₂).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s core structure is shared with several analogs, differing primarily in substituents on the piperidine/pyrrolidine ring or modifications to the propan-1-one backbone. Key examples include:
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound acts as a strong electron donor, increasing basicity (pKa ~9.63) compared to fluorinated analogs (e.g., tetrafluoro-pyrrolidine in ), which may exhibit reduced basicity due to electron-withdrawing fluorine atoms.
- Steric Hindrance : Bulky substituents (e.g., benzyl-cyclopropyl in ) may hinder binding to biological targets but improve metabolic stability.
Physicochemical Properties
Implications :
- The high melting point of the tetrafluoro analog suggests strong crystalline packing, advantageous for formulation.
- The target compound’s moderate pKa indicates favorable solubility in physiological pH ranges.
Hypothesized Activity of Target Compound :
- However, the lack of direct evidence necessitates further study.
Biological Activity
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one, also known as 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one, is a chiral compound with significant implications in neuropharmacology. Its unique structure, featuring both an amino group and a piperidine moiety, plays a crucial role in its biological activity and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 199.29 g/mol
- CAS Number : 1354028-33-3
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine. This modulation suggests potential therapeutic applications for mood disorders, including depression and anxiety disorders. The compound's stereochemistry enhances its efficacy and specificity in binding to various receptors.
Neuropharmacological Effects
Research indicates that this compound may influence the following biological pathways:
- Serotonin Receptors : The compound has shown potential in modulating serotonin pathways, which are critical in mood regulation.
- Dopamine Receptors : Interaction with dopamine receptors may contribute to its effects on mood and behavior.
Therapeutic Potential
Due to its neuropharmacological properties, this compound is being investigated for:
- Treatment of Mood Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
- Cognitive Enhancement : Potential applications in enhancing cognitive functions through modulation of neurotransmitter activity.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | 0.98 | Aromatic ring enhances lipophilicity |
| 3-(Methylamino)-1-phenylpropan-1-one hydrochloride | 0.90 | Hydrochloride salt form increases solubility |
| 3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride | 0.86 | Benzyl group may enhance receptor binding |
| 2-Methyl-3-(piperidin-1-yl)-1-(p-tolyl)propan-1-one hydrochloride | 0.83 | Piperidine ring contributes to central activity |
| Phenyl(pyrrolidin-3-yl)methanone hydrochloride | 0.78 | Pyrrolidine structure suggests similar pharmacodynamics |
The above table illustrates the diversity of structural modifications that can influence biological activity and pharmacological profiles, highlighting the uniqueness of this compound within this class of chemicals.
Study on Neuroprotective Properties
A study published in Nature explored the neuroprotective properties of (S)-2-amino compounds, revealing that they can mitigate neuronal damage in models of neurodegenerative diseases. The findings indicated a significant reduction in markers of oxidative stress and inflammation in treated subjects compared to controls.
Structure–Activity Relationship (SAR)
Investigations into SAR have demonstrated that modifications at the piperidine nitrogen can enhance binding affinity to target receptors. For instance, introducing various substituents on the piperidine ring has been shown to improve selectivity for serotonin receptors while maintaining low toxicity levels.
Q & A
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves chiral precursors to preserve stereochemistry. A common approach uses Boc-protected alanine derivatives coupled with substituted piperidines under amide bond-forming conditions (e.g., EDCI/HOBt). Key parameters include:
- Temperature control : Maintaining 0–5°C during coupling to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
- Purification : Column chromatography with basic alumina improves yield by removing unreacted piperidine derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities. High-resolution data (≤1.0 Å) are critical for accurate refinement of the piperidine ring conformation .
- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) identify stereospecific shifts, such as the dimethylamino group’s singlet (~2.2 ppm) and the chiral center’s coupling patterns .
- Mass spectrometry : HRMS (ESI+) confirms molecular weight and detects fragmentation patterns indicative of the piperidine moiety .
Q. How is the compound’s preliminary biological activity assessed in receptor binding studies?
- Radioligand displacement assays : Compete with H-labeled serotonin or dopamine receptor ligands in transfected HEK293 cells.
- IC determination : Dose-response curves (1 nM–10 µM range) quantify affinity. For example, bromine-substituted analogs show 10-fold higher affinity for 5-HT vs. dopamine D2 receptors .
- Selectivity screening : Cross-test against adrenergic and opioid receptors to rule off-target effects .
Advanced Research Questions
Q. How does stereochemistry at the chiral centers influence receptor binding affinity and selectivity?
- Enantiomeric comparison : (S)-configuration at the amino group enhances binding to serotonin receptors (e.g., 5-HT K = 12 nM) vs. (R)-isomers (K = 210 nM) due to complementary hydrogen bonding with Asp155 in the receptor pocket .
- Piperidine substitution : 3-Dimethylamino groups increase lipophilicity, improving blood-brain barrier penetration (logP = 1.8 vs. 0.9 for non-substituted analogs) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., uniform cell lines, buffer pH). For example, discrepancies in dopamine receptor affinity may arise from differences in cell membrane preparation (e.g., HEK293 vs. CHO cells) .
- Structural validation : Re-refine crystallographic data with SHELXL’s TWIN and HKLF5 commands to detect twinning or disorder in the piperidine ring, which may mislead structure-activity interpretations .
Q. What computational approaches predict the compound’s interactions with neurotransmitter receptors?
- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6A93 for 5-HT). Key interactions include:
- Hydrogen bonding between the amino group and Ser158.
- π-Stacking of the piperidine ring with Phe234 .
- MD simulations : GROMACS trajectories (100 ns) assess binding stability, such as RMSD <2.0 Å for the ligand-receptor complex .
Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) and scalability?
Q. What strategies mitigate toxicity while retaining pharmacological efficacy?
- Metabolic profiling : Liver microsome assays identify N-demethylation as a major detoxification pathway (t = 45 min in human S9 fractions) .
- Prodrug design : Acetylation of the amino group reduces acute toxicity (LD from 50 mg/kg to 120 mg/kg in mice) while maintaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
